molecular formula C10H16N2O B13958462 3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one CAS No. 476364-39-3

3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one

Cat. No.: B13958462
CAS No.: 476364-39-3
M. Wt: 180.25 g/mol
InChI Key: VCRQZOCJKBIFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclopentene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentene with a suitable piperazine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include modulation of neurotransmitter levels or inhibition of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopent-1-en-1-yl)acrylonitrile
  • N-(2-(Cyclopent-1-en-1-yl)phenyl)arylamides
  • 2-Arylspiro[3,1-benzoxazine-4,1’-cyclopentanes]

Uniqueness

3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

476364-39-3

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-4-methylpiperazin-2-one

InChI

InChI=1S/C10H16N2O/c1-12-7-6-11-10(13)9(12)8-4-2-3-5-8/h4,9H,2-3,5-7H2,1H3,(H,11,13)

InChI Key

VCRQZOCJKBIFJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(=O)C1C2=CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.